Head-to-Head Biochemical Potency: Kdm2B-IN-1 vs. KDM2B-IN-2
Kdm2B-IN-1 exhibits significantly higher potency against its target compared to the close structural analog KDM2B-IN-2. The IC50 value for Kdm2B-IN-1 is 0.016 nM , whereas KDM2B-IN-2 has a reported IC50 of 21 nM (0.021 μM) under the same TR-FRET assay conditions .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.016 nM |
| Comparator Or Baseline | KDM2B-IN-2; IC50 = 21 nM (0.021 μM) |
| Quantified Difference | Kdm2B-IN-1 is approximately 1,300 times more potent than KDM2B-IN-2. |
| Conditions | In vitro KDM2B TR-FRET assay |
Why This Matters
The >1000-fold increase in potency allows for the use of significantly lower compound concentrations in cellular assays, minimizing the risk of off-target effects associated with high compound levels.
